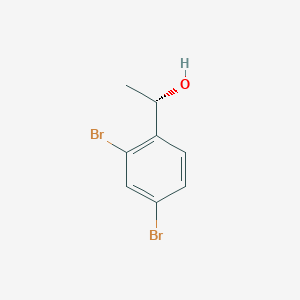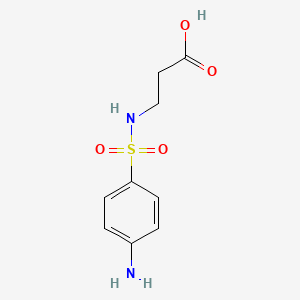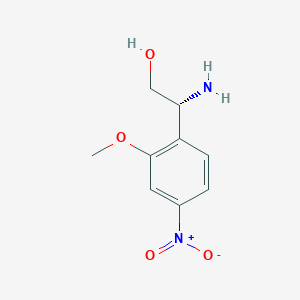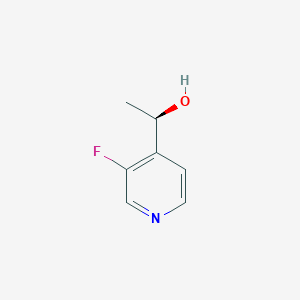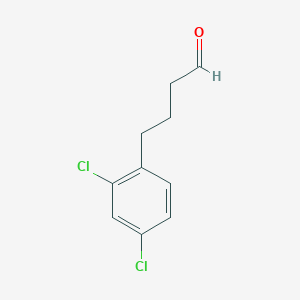
(1-(2,4-Dichlorophenyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2,4-Dichlorophenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Dichlorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor, such as an alkene, using a carbene or carbenoid reagent. One common method is the reaction of dichlorocarbene with an alkene to form the cyclopropane ring . The reaction conditions often include the use of chloroform and a strong base like potassium hydroxide to generate the dichlorocarbene in situ.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (1-(2,4-Dichlorophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of substituted phenylcyclopropylmethanol derivatives.
科学研究应用
Chemistry: In chemistry, (1-(2,4-Dichlorophenyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its structural features could make it a candidate for drug development and biochemical research.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its interactions with biological targets may lead to the development of new pharmaceuticals.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged in the development of new products and technologies.
作用机制
The mechanism of action of (1-(2,4-Dichlorophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group and phenyl ring may facilitate binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
(1-(2,4-Dichlorophenyl)cyclopropyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
(1-(2,4-Dichlorophenyl)cyclopropyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: (1-(2,4-Dichlorophenyl)cyclopropyl)methanol is unique due to its specific combination of a cyclopropyl group, a phenyl ring with chlorine substitutions, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
98480-34-3 |
|---|---|
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC 名称 |
[1-(2,4-dichlorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H10Cl2O/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5,13H,3-4,6H2 |
InChI 键 |
UEYAIYOKOYJMEE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)

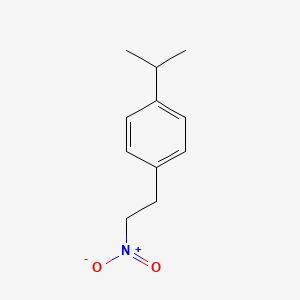
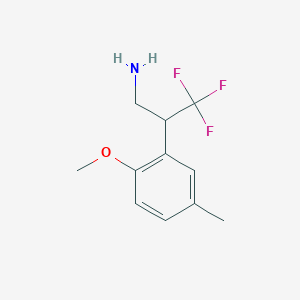
![3-hydroxy-N-(2-oxo-2-{2H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridin-2-yl}ethyl)pyridine-2-carboxamide](/img/structure/B13599807.png)
